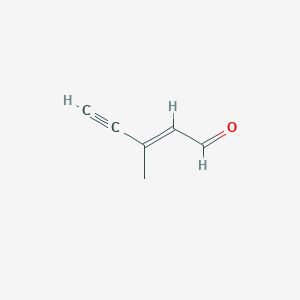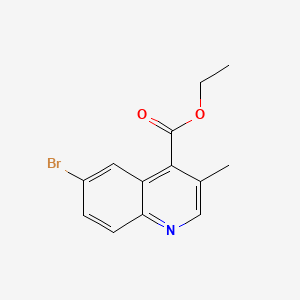![molecular formula C6H8ClN3 B13458880 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride](/img/structure/B13458880.png)
5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride: is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system consisting of a pyrrole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as pyrrole derivatives and hydrazine derivatives can be used. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions: 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazine derivatives, while reduction may produce reduced pyrrole derivatives .
Applications De Recherche Scientifique
5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or proteins, thereby modulating biological pathways. For instance, it has been studied as a potential inhibitor of Bcl-xL protein, which is involved in the regulation of apoptosis. By inhibiting this protein, the compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
- 6,7-dihydro-5H-pyrido[2,3-c]pyridazine
- 1H-pyrrolo[2,3-b]pyridine
- 3,4-dihydro-2H-1,4-benzoxazine
- 5H,6H,7H,8H,9H-pyridazino[3,4-b]azepine
Comparison: 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride is unique due to its specific fused ring structure and the presence of both pyrrole and pyridazine ringsCompared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C6H8ClN3 |
|---|---|
Poids moléculaire |
157.60 g/mol |
Nom IUPAC |
6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine;hydrochloride |
InChI |
InChI=1S/C6H7N3.ClH/c1-3-7-6-5(1)2-4-8-9-6;/h2,4H,1,3H2,(H,7,9);1H |
Clé InChI |
ZEEUFZDBZODXAU-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=CN=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)


![(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine](/img/structure/B13458815.png)







![Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)
![N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride](/img/structure/B13458864.png)

